

Application Notes and Protocols: Normalizing Urinary PGE-M Levels with Creatinine

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Compound of Interest

Compound Name: PGE-M

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Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its instability, direct measurement of PGE2 in biological fluids is challenging. Therefore, researchers often quantify its stable major urinary metabolite, **PGE-M** (11 α -hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid), as a reliable surrogate for systemic PGE2 production.^{[1][2][3][4][5]} Urinary biomarker concentrations, however, can fluctuate significantly due to variations in hydration status and urine flow rate.^{[6][7]} To account for this variability, it is standard practice to normalize the concentration of urinary biomarkers to that of urinary creatinine.^{[1][6][7]}

Creatinine, a byproduct of muscle metabolism, is excreted into the urine at a relatively constant rate in individuals with stable muscle mass and normal renal function.^{[8][9][10]} By expressing the **PGE-M** concentration as a ratio to creatinine concentration (e.g., ng **PGE-M**/mg creatinine), researchers can obtain a more standardized and comparable measure of PGE2 production across different individuals and over time.^{[1][11]} This application note provides detailed protocols for the collection and analysis of urine samples for **PGE-M** and creatinine, along with the rationale and data presentation guidelines for this normalization technique.

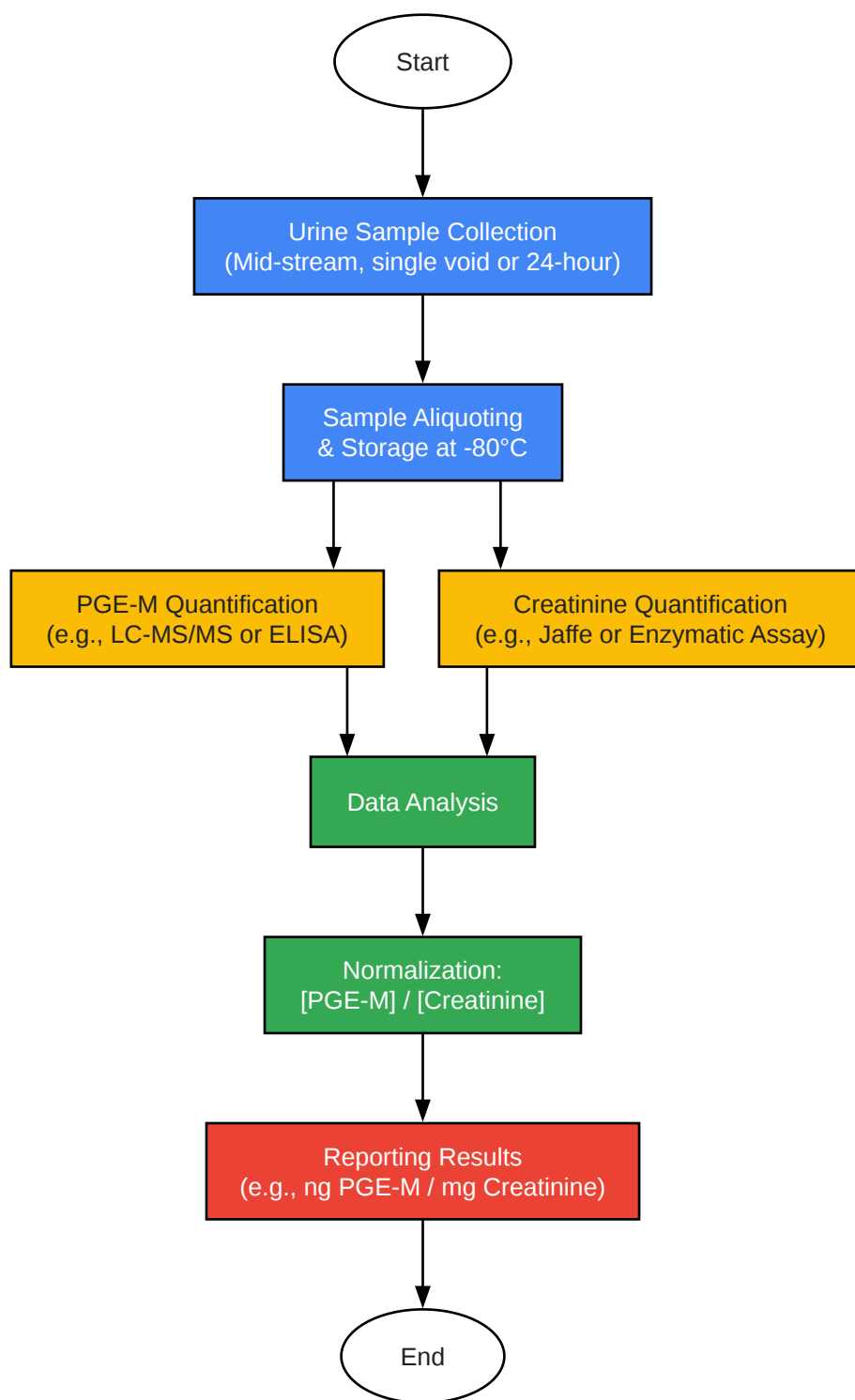
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway of **PGE-M** formation and the general workflow for its normalized measurement in urine.



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Caption: COX pathway leading to the formation of PGE2 and its urinary metabolite, **PGE-M**.



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Caption: Experimental workflow for normalizing urinary **PGE-M** with creatinine.

Data Presentation: Urinary PGE-M Levels in Clinical Research

The following tables summarize representative data from studies where urinary **PGE-M** levels were normalized to creatinine. These examples illustrate how normalized **PGE-M** levels can vary across different populations and clinical conditions.

Table 1: Urinary **PGE-M** in Breast Cancer Patients[1]

Patient Group	N	Median PGE-M (ng/mg creatinine)	Range (ng/mg creatinine)
Controls (Early Breast Cancer)	200	4.23	0.86 - 62.6
Metastatic Disease	199	5.47	0.68 - 43.4
- With Lung Metastases	99	6.7	0.7 - 43.4
- Without Known Lung Metastases	100	4.6	0.7 - 26.8

Table 2: Effect of NSAID Use on Urinary **PGE-M** in Breast Cancer Patients[1]

Patient Group	NSAID Use in Last 7 Days	Median PGE-M (ng/mg creatinine)	p-value
Controls	Yes	3.8	0.04
No	4.3		
Lung Metastases	Yes	5.3	0.005
No	7.4		

Table 3: Urinary **PGE-M** Levels and Pancreatic Cancer Risk[4]

PGE-M Quartile	Odds Ratio (95% CI) for Pancreatic Cancer
1 (Lowest)	1.00 (Reference)
2	1.63 (0.98 - 2.73)
3	1.55 (0.90 - 2.69)
4 (Highest)	1.94 (1.07 - 3.51)

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage

This protocol is designed to ensure the integrity of the urine sample for subsequent analysis of both **PGE-M** and creatinine.

Materials:

- Sterile, polypropylene urine collection cups
- Polypropylene cryogenic vials (2 mL)
- Pipettes and sterile tips
- -80°C freezer

Procedure:

- For spot urine samples, a mid-stream urine void is recommended to minimize contamination. The morning void is often preferred.[\[9\]](#)
- If a 24-hour urine collection is required, provide the participant with a suitable collection container and instruct them on the proper procedure. Keep the pooled urine at 4°C during the collection period.[\[12\]](#)[\[13\]](#)
- Immediately after collection, or after pooling a 24-hour sample, gently mix the urine.

- Aliquot the urine into 2 mL cryogenic vials. This prevents multiple freeze-thaw cycles for the bulk sample.
- Label each vial clearly with a unique identifier, date, and time of collection.
- Store the aliquoted urine samples at -80°C until analysis. Samples are stable for at least one month at this temperature.[\[12\]](#)[\[13\]](#)

Protocol 2: Quantification of Urinary PGE-M by ELISA

This protocol is a general guideline for a competitive ELISA for **PGE-M**. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.[\[14\]](#)[\[15\]](#)

Materials:

- Prostaglandin E Metabolite (PGEM) ELISA Kit (e.g., Cayman Chemical Cat. No. 514531)
- Urine samples (thawed and centrifuged)
- Microplate reader capable of reading absorbance at 405-420 nm
- Pipettes and sterile tips
- Deionized water
- Orbital shaker

Procedure:

- Sample Preparation:
 - Thaw frozen urine samples on ice.
 - Centrifuge the samples at 1,500 x g for 10 minutes to pellet any sediment.[\[8\]](#)
 - Some kits may require a derivatization step to convert all PGE2 metabolites to a single stable derivative. Follow the kit-specific instructions for this procedure.[\[14\]](#)

- Dilute the urine samples with the provided assay buffer as recommended by the kit manufacturer. A starting dilution of 1:10 or 1:20 is common.[12]
- Standard Preparation:
 - Reconstitute and serially dilute the **PGE-M** standard provided in the kit to create a standard curve, typically ranging from 0.39 to 50 pg/mL.[14]
- Assay Procedure:
 - Add standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.
 - Add the **PGE-M** tracer (e.g., alkaline phosphatase-conjugated **PGE-M**) to each well.
 - Incubate the plate, often for 18 hours at 4°C or as specified by the manufacturer.
 - Wash the plate several times with the provided wash buffer to remove unbound reagents.
 - Add the substrate solution (e.g., p-Nitrophenyl phosphate) to each well.
 - Incubate the plate at room temperature for 60-90 minutes to allow for color development. [15]
 - Stop the reaction using the provided stop solution.
- Data Acquisition and Analysis:
 - Read the absorbance of each well at the specified wavelength (e.g., 405-420 nm).[15]
 - Generate a standard curve by plotting the absorbance versus the concentration of the standards.
 - Calculate the concentration of **PGE-M** in the samples by interpolating their absorbance values from the standard curve.
 - Multiply the calculated concentration by the dilution factor to obtain the final **PGE-M** concentration in the undiluted urine.

Protocol 3: Quantification of Urinary Creatinine

This protocol describes a common colorimetric method based on the Jaffe reaction. Always follow the specific instructions provided with the chosen creatinine assay kit.[\[12\]](#)[\[13\]](#)[\[16\]](#)

Materials:

- Urinary Creatinine Assay Kit (e.g., Cell Biolabs, Inc. Cat. No. MET-5017)
- Urine samples (thawed and centrifuged)
- Microplate reader capable of reading absorbance at 490-500 nm
- Pipettes and sterile tips
- Deionized water
- Orbital shaker

Procedure:

- Sample Preparation:
 - Thaw frozen urine samples on ice.
 - Centrifuge samples if they appear cloudy.
 - Dilute urine samples with deionized water. A dilution of 1:20 is often recommended to minimize interference from other substances in the urine.[\[16\]](#)
- Standard Preparation:
 - Prepare a series of creatinine standards by diluting the provided stock solution. The concentration range will depend on the specific kit but is often between 0 and 20 mg/dL. [\[16\]](#)
- Assay Procedure (Jaffe Reaction):
 - Add the diluted standards and urine samples to the wells of a 96-well microtiter plate.

- Add the alkaline picrate solution to each well. This will react with creatinine to form an orange-red complex.
- Incubate the plate at room temperature for 30 minutes on an orbital shaker.[\[16\]](#)
- Read the initial absorbance at 490 nm.
- Add an acid solution to each well to destroy the color derived from creatinine.
- Incubate for 5-10 minutes.
- Read the final absorbance at 490 nm.
- Data Acquisition and Analysis:
 - Subtract the final absorbance from the initial absorbance for each standard and sample.
 - Create a standard curve by plotting the change in absorbance versus the creatinine concentration of the standards.
 - Determine the creatinine concentration in the samples from the standard curve.
 - Multiply the result by the dilution factor to get the final creatinine concentration in the undiluted urine.

Normalization Calculation

Once the concentrations of both **PGE-M** and creatinine are determined for each urine sample, the normalized **PGE-M** level is calculated as follows:

$$\text{Normalized PGE-M} = [\text{PGE-M}] \text{ (ng/mL)} / [\text{Creatinine}] \text{ (mg/mL)}$$

The resulting value is typically expressed in units of ng **PGE-M** per mg creatinine.

Considerations and Limitations

While creatinine normalization is a widely accepted and valuable tool, researchers should be aware of its limitations:

- Muscle Mass: Creatinine excretion is proportional to muscle mass, which can vary with age, sex, and disease state.[9]
- Kidney Function: In cases of renal impairment, creatinine excretion may be altered, affecting the accuracy of normalization.[6][17]
- Diet: While the effect is generally minor, diet can influence creatinine levels.
- Analytical Interference: Certain substances in urine can interfere with creatinine assays, particularly the Jaffe reaction. Enzymatic assays are less prone to such interferences.

In situations where creatinine excretion may be variable, such as in patients with acute kidney injury, timed urine collections to determine the biomarker excretion rate may be a more accurate method, though less practical.[6] Despite these limitations, for many applications in drug development and clinical research, creatinine normalization remains the gold standard for adjusting for urinary dilution.[10][18]

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